molecular formula C22H20Cl2N2O3S B3678790 N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3678790
M. Wt: 463.4 g/mol
InChI Key: VJLZNKYRAZTKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPG is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological and psychiatric disorders.

Mechanism of Action

DCPG acts as a competitive antagonist of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that is widely expressed in the brain. N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide activation has been implicated in several neurological and psychiatric disorders, and DCPG blocks this activation by binding to the receptor and preventing the binding of its endogenous ligands.
Biochemical and Physiological Effects:
DCPG has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in the brain, which can lead to a reduction in the release of glutamate and the downstream activation of signaling pathways. DCPG has also been shown to reduce the expression of certain genes that are involved in synaptic plasticity and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPG in lab experiments is its specificity for N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. It has a high affinity for the receptor and does not bind to other glutamate receptors. However, one limitation of using DCPG is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, DCPG has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for DCPG research. One area of interest is the development of more potent and selective N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide antagonists. Another area of interest is the investigation of the role of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the potential therapeutic applications of DCPG in humans, although further research is needed to determine its safety and efficacy.

Scientific Research Applications

DCPG is primarily used as a research tool to study the role of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in various neurological and psychiatric disorders. It has been shown to have therapeutic potential in conditions such as fragile X syndrome, autism spectrum disorder, Parkinson's disease, and addiction. DCPG has also been used to investigate the role of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in synaptic plasticity, learning, and memory.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S/c1-16-10-12-17(13-11-16)14-25-21(27)15-26(20-9-5-8-19(23)22(20)24)30(28,29)18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLZNKYRAZTKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,3-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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